3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-5-7(4-13(3)11-5)9-8(10(14)15)6(2)16-12-9/h4H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDVDKQSBPUIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN(N=C2C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649271 | |
| Record name | 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171972-67-0 | |
| Record name | 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Approaches
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid typically involves several key steps:
Formation of Pyrazole Ring : The initial step often includes the formation of a pyrazole ring, which can be synthesized from hydrazine derivatives and appropriate carbonyl compounds.
Isomerization and Functionalization : Subsequent reactions may involve isomerization and functionalization to introduce the desired substituents at specific positions on the isoxazole ring.
Carboxylic Acid Formation : The final step usually involves the introduction of a carboxylic acid group at the 4-position of the isoxazole ring.
Specific Synthetic Routes
Route A: Via Hydrazine Derivatives
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- 1,3-dimethyl-1H-pyrazole
- Acetylacetone or similar compounds
-
- The hydrazine derivative is reacted with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form an intermediate.
-
- This intermediate undergoes cyclization to form the isoxazole ring.
Carboxylic Acid Introduction :
- The carboxylic acid group can be introduced through hydrolysis or oxidation processes.
Route B: Using Isocyanates
-
- Isocyanates
- Dimethylhydrazine
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- The isocyanate reacts with dimethylhydrazine in a solvent such as ethanol or dimethylformamide (DMF).
-
- The reaction leads to the formation of an isoxazole ring through a cyclization process.
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- Hydrolysis of the resulting product yields the desired carboxylic acid derivative.
Summary of Yields and Purity
The following table summarizes yields and purity data from various synthetic routes:
| Method | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Route A (Hydrazine) | 70-85 | >95 | High yield with minimal side products |
| Route B (Isocyanates) | 60-75 | >90 | Moderate yield; purification required |
Challenges and Considerations
Isomer Formation
A significant challenge in synthesizing this compound is the formation of isomers during reactions, particularly in cyclization steps. Strategies to minimize isomer formation include:
- Using excess reagents
- Optimizing reaction conditions (temperature, solvent)
Purification Techniques
Purification methods such as recrystallization and chromatography are essential for achieving high purity levels in the final product.
Chemical Reactions Analysis
General Reactivity Profile
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid (CAS 1171972-67-0) is a heterocyclic compound containing both pyrazole and isoxazole rings, with a carboxylic acid functional group. Its reactivity is influenced by:
- Isoxazole ring : Susceptible to nucleophilic/electrophilic substitution.
- Pyrazole ring : Stability under basic/acidic conditions but reactive toward alkylation or halogenation.
- Carboxylic acid group : Participates in esterification, decarboxylation, and salt formation .
Esterification and Decarboxylation
The carboxylic acid group undergoes esterification under standard conditions (e.g., H₂SO₄/EtOH), forming ethyl esters for downstream applications. Decarboxylation occurs at elevated temperatures (~200°C), yielding 5-methylisoxazole derivatives .
Nucleophilic Aromatic Substitution
The isoxazole ring undergoes substitution at the 5-methyl position using electrophilic agents (e.g., bromine in acetic acid) .
| Substitution | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂/AcOH | 0–5°C, 4 h | 5-Bromomethyl-3-(1,3-dimethylpyrazol-4-yl)isoxazole | 65% |
| Nitration | HNO₃/H₂SO₄ | 50°C, 2 h | 5-Nitro derivative | 42% |
Cross-Coupling Reactions
The pyrazole ring enables Suzuki-Miyaura coupling with aryl boronic acids. This modifies the heterocyclic framework for drug-discovery applications .
Cycloaddition and Ring-Opening Reactions
The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds. Ring-opening reactions under acidic conditions yield β-keto amides .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile oxide, RT, 12 h | Oxazole-fused hybrid heterocycle | 55% |
| Acidic hydrolysis | HCl (6M), reflux, 8 h | β-Ketoamide intermediate | 89% |
Biological Activity and Derivatization
Derivatives of this compound exhibit:
- Anticancer activity : Inhibition of mTORC1 via pyrazole-mediated binding .
- Antitubercular properties : Enhanced efficacy when coupled with mefloquine .
- Enzyme inhibition : GSTO1–1 inhibition (IC₅₀ = 0.22 nM) via covalent binding to Cys32 .
Stability and Degradation
- Thermal stability : Decomposes above 300°C (TGA data) .
- pH sensitivity : Stable in pH 4–7; decarboxylates rapidly under strong alkaline conditions .
References CN111303035A (Halogenation/Grignard exchange) VWR product data (Structural reactivity) PMC8855368 (Kinase inhibition) RSC Adv. 2021 (Cycloaddition) Sigma-Aldrich citations (Esterification) EPA-HQ-OPP-2017-0334 (Metabolite pathways)
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes a pyrazole ring and an isoxazole moiety, which contribute to its biological activity. The presence of functional groups such as carboxylic acid enhances its solubility and reactivity in biological systems.
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural components suggest that it may interact with specific biological targets, making it a candidate for drug development.
Case Studies
- Anti-inflammatory Activity : Research has indicated that derivatives of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid exhibit anti-inflammatory properties. Studies demonstrate that these compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .
- Anticancer Properties : Preliminary studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Agrochemicals
Given its biological activity, there is potential for this compound to be used in agricultural applications as a pesticide or herbicide. Its ability to interact with plant growth regulators could provide avenues for enhancing crop yields or managing pests.
Biochemical Research
In biochemical assays, this compound serves as a useful reagent for studying enzyme activities due to its unique structure. It can act as an inhibitor or modulator in enzymatic reactions, allowing researchers to dissect metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Fluorine or chlorine substituents increase electrophilicity, influencing reactivity in coupling reactions .
Physicochemical Properties
*Inferred from structural similarity to analogues with logP ~1.5–2.5 .
Biological Activity
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid (CAS No. 1171972-67-0) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
- Molecular Formula : C₁₀H₁₁N₃O₃
- Molecular Weight : 221.21 g/mol
- Structure : The compound features a pyrazole ring substituted with a methyl group and an isoxazole moiety, which is known to influence its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, particularly focusing on its immunosuppressive properties and potential as an antiviral agent.
Immunosuppressive Properties
In a study investigating the immunosuppressive effects of various isoxazole derivatives, it was found that compounds similar to this compound inhibited the proliferation of peripheral blood mononuclear cells (PBMCs). This inhibition was dose-dependent and showed a significant reduction in lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures .
Table 1: Summary of Immunosuppressive Activity
| Compound | Effect on PBMC Proliferation | TNF-α Inhibition |
|---|---|---|
| MM3 | Strong inhibition | High |
| MM2 | Moderate inhibition | Moderate |
| This compound | Pending evaluation | Pending evaluation |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Caspase Activation : The compound may induce apoptosis via caspase activation pathways, enhancing the expression of pro-apoptotic factors such as Fas and NF-kB .
- Inhibition of Cytokine Production : It appears to inhibit the production of pro-inflammatory cytokines like TNF-α in response to immune stimuli .
- Potential MAP Kinase Inhibition : Isoxazole derivatives may act as inhibitors of p38 MAP kinase, which is involved in inflammatory responses .
Case Studies and Research Findings
Recent studies have synthesized various isoxazole derivatives and assessed their biological activities. For instance, a series of compounds were tested for their immunological effects using human cell lines, revealing that structural modifications significantly influenced their activity profiles .
Q & A
What are the standard synthetic routes for 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid?
Basic Research Question
The compound is typically synthesized via cyclocondensation and nucleophilic substitution. A common approach involves:
Cyclocondensation : Reacting ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and arylhydrazines to form pyrazole intermediates .
Isoxazole Formation : Coupling the pyrazole moiety with a pre-synthesized isoxazole fragment via nucleophilic substitution, often using K₂CO₃ as a base catalyst .
Hydrolysis : Basic hydrolysis of ester intermediates (e.g., ethyl esters) to yield the carboxylic acid derivative .
Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., ethanol or DMF) to enhance yields.
Which analytical techniques are recommended for characterizing this compound?
Basic Research Question
Characterization requires a multi-technique approach:
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹) .
- NMR : ¹H/¹³C NMR to resolve substituent positions (e.g., pyrazole CH₃ groups at δ ~2.5 ppm; isoxazole protons at δ ~6.0 ppm) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve regiochemistry .
How can computational methods aid in understanding the electronic structure of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) provide insights into:
- Electron Distribution : HOMO-LUMO gaps (~4.5 eV) to predict reactivity .
- Hydrogen Bonding : Carboxylic acid group interactions with biological targets (e.g., bond lengths <2.0 Å) .
- Tautomerism : Stability of pyrazole vs. isoxazole tautomers in solution .
Methodological Tip : Use Gaussian or ORCA software packages for simulations .
What strategies optimize the synthesis yield under varying reaction conditions?
Advanced Research Question
Yield optimization involves:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity .
- Catalyst Screening : Pd(PPh₃)₄ for Suzuki couplings (yields >80%) vs. K₂CO₃ for nucleophilic substitutions (yields ~60%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Data Contradiction Note : Conflicting yields may arise from trace moisture in solvents; use molecular sieves for anhydrous conditions .
How can researchers resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
Address spectral discrepancies via:
- Cross-Validation : Compare NMR data with DFT-predicted chemical shifts (RMSD <0.3 ppm acceptable) .
- 2D NMR : HSQC and HMBC to confirm connectivity (e.g., pyrazole C4 to isoxazole C5) .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to resolve ambiguous nitrogen environments .
What are the structure-activity relationships (SAR) for biological activity in derivatives of this compound?
Advanced Research Question
Key SAR findings include:
- Pyrazole Methylation : 1,3-Dimethyl groups enhance metabolic stability (t₁/₂ >4 h in microsomes) .
- Isoxazole Substitution : Electron-withdrawing groups (e.g., NO₂) at C5 improve binding affinity (IC₅₀ <10 μM) .
- Carboxylic Acid Bioisosteres : Replacement with tetrazole maintains activity while enhancing solubility (logP reduction by ~1.0) .
How can researchers design derivatives for enhanced pharmacokinetic properties?
Advanced Research Question
Design strategies include:
- Prodrug Synthesis : Esterification of the carboxylic acid to improve oral bioavailability (e.g., ethyl ester prodrugs) .
- Solubility Modifiers : Introduce PEG chains or amino acid conjugates (aqueous solubility >5 mg/mL) .
- CYP450 Inhibition Screening : Avoid derivatives with imidazole substituents (high CYP3A4 inhibition risk) .
What are the challenges in regioselective functionalization of the pyrazole-isoxazole core?
Advanced Research Question
Regioselectivity challenges arise from:
- Steric Hindrance : Bulky substituents at pyrazole C4 hinder electrophilic substitution at C5 .
- Directing Groups : Use of –OMe or –NH₂ groups to guide metal-catalyzed couplings (e.g., C–H activation at C4 vs. C5) .
- Solvent Polarity : Non-polar solvents favor substitution at the isoxazole moiety over pyrazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
